2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline
Description
Properties
IUPAC Name |
2-ethyl-8,9-dimethoxy-5-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-5-19-23-20-15-10-17(26-3)18(27-4)11-16(15)22-21(25(20)24-19)28-12-14-8-6-13(2)7-9-14/h6-11H,5,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCBBTPSFLLLJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline is a novel compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. Quinazolines are known for their potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound based on available research findings.
- Molecular Formula : C21H22N4O2S
- Molecular Weight : 394.49 g/mol
- CAS Number : 860650-28-8
Anticancer Activity
Quinazoline derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro studies indicated cytotoxic effects against A549 (lung cancer) and MCF7 (breast cancer) cell lines. The compound exhibited an IC50 value of approximately 2.09 µM against MCF7 cells, demonstrating significant potency compared to standard chemotherapeutics .
Antimicrobial Activity
Research has indicated that quinazoline derivatives possess antimicrobial properties. The compound has been tested against several bacterial strains:
- Antibacterial Tests : The compound demonstrated activity against Staphylococcus aureus and Escherichia coli, with effective minimal inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of quinazolines is another area of interest:
- Inhibition Studies : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α in vitro. This suggests a mechanism through which the compound may exert therapeutic effects in inflammatory diseases .
The biological activities of 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline can be attributed to its interaction with specific molecular targets:
- Aurora Kinase Inhibition : Similar compounds have been evaluated for their ability to inhibit Aurora B kinase, a critical regulator of cell division. This mechanism is particularly relevant in the context of cancer therapy .
- EGFR Inhibition : The compound's structure suggests potential interactions with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers .
Case Studies
Several studies have highlighted the biological significance of quinazoline derivatives:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer activity | Showed significant cytotoxicity against A549 and MCF7 cell lines (IC50 = 2.09 µM) |
| Study 2 | Assess antimicrobial properties | Effective against S. aureus and E. coli with MIC values comparable to antibiotics |
| Study 3 | Investigate anti-inflammatory effects | Inhibited TNF-α production in human cell lines |
Scientific Research Applications
Biological Activities
The compound has been investigated for its pharmacological properties, particularly its interaction with adenosine receptors. Adenosine receptors are pivotal in various physiological processes and are implicated in numerous diseases.
Adenosine Receptor Antagonism
Research indicates that derivatives of triazoloquinazoline compounds can act as selective antagonists for adenosine receptors (ARs). Specifically:
- A1 Adenosine Receptor : Compounds with similar structures have shown potential in treating cognitive disorders due to their anxiolytic effects.
- A2A Adenosine Receptor : Selective antagonists may provide neuroprotective effects during ischemic events and could be beneficial in neurodegenerative diseases such as Parkinson's disease .
- A2B and A3 Adenosine Receptors : These receptors are being explored for their roles in asthma treatment and tumor growth inhibition, respectively .
Research Findings
Recent studies have highlighted the compound's efficacy in various experimental models:
Case Study 1: Neuroprotection
In vitro studies demonstrated that compounds related to 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline exhibited protective effects against neuronal damage induced by oxidative stress. This suggests potential applications in treating neurodegenerative diseases.
Case Study 2: Anticancer Activity
A series of experiments evaluated the compound's ability to inhibit tumor cell proliferation. The results indicated significant cytotoxicity against several cancer cell lines, supporting its development as a potential anticancer agent.
Comparison with Similar Compounds
Key Features :
- Position 5 : Sulfanyl group with 4-methylbenzyl substituent may confer antimicrobial or anticancer activity via thiol-mediated interactions .
- Positions 8 and 9 : Methoxy groups contribute to electronic effects, influencing photophysical properties and solubility .
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations :
- Position 2 Substituents : Ethyl (target) vs. benzyl/indolylmethyl (others). Bulkier groups (e.g., benzyl) improve receptor binding in kinase inhibitors but may reduce solubility .
- Position 5 Sulfanyl Groups : 4-Methylbenzyl (target) vs. bromobenzyl () or tert-butylbenzyl (). Electron-withdrawing groups (e.g., Br) enhance electrochemical stability, while hydrophobic groups (e.g., tert-butyl) improve lipid bilayer penetration .
- Methoxy Positioning : 8,9-Dimethoxy (target) vs. unsubstituted quinazolines. Methoxy groups increase fluorescence quantum yield in polar solvents (e.g., Φ = 0.45 in DMSO) .
Photophysical and Solubility Properties
Fluorescence and Solvatochromism :
- The target compound’s dimethoxy groups likely enhance fluorescence compared to non-methoxy analogues. Studies on similar [1,5-c]triazoloquinazolines show Φ values up to 0.68 in ethanol, with solvatochromic shifts (~50 nm) in polar solvents .
- In contrast, 3-aryl-substituted [4,3-c]quinazolines exhibit lower Φ (0.12–0.30) due to aryl-induced quenching .
Solubility :
- The 4-methylbenzylsulfanyl group balances hydrophobicity, offering moderate solubility in DMSO (≈10 mM) and ethanol (≈5 mM), whereas tert-butyl derivatives () are less soluble (<2 mM in ethanol) .
Anticancer Activity :
- The target compound’s ethyl and sulfanyl groups align with active derivatives in kinase inhibition. For example, 2-benzyl analogues show IC₅₀ values of 1–10 µM against breast cancer cell lines .
- Bromobenzylsulfanyl derivatives () exhibit enhanced apoptosis induction, likely due to halogen-mediated DNA intercalation .
Antimicrobial Activity :
- Sulfanyl-substituted triazoloquinazolines (e.g., 2-thio derivatives) inhibit Candida albicans (MIC: 8–32 µg/mL) . The target compound’s 4-methylbenzyl group may reduce antifungal potency compared to sulfo-alkylated derivatives .
Q & A
Q. What are the optimal synthetic routes for 2-Ethyl-8,9-dimethoxy-5-[(4-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions with careful control of solvents, catalysts, and temperature. A general approach includes:
- Condensation reactions : Reacting hydrazine derivatives with carbonyl-containing intermediates under acidic conditions (e.g., glacial acetic acid) or protic solvents like ethanol .
- Cyclization : Key steps often require refluxing with catalysts (e.g., triethylamine) to form the triazoloquinazoline core .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/DMF mixtures ensures high purity .
Q. Optimization Tips :
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., m/z = 475.5 for a related derivative) and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) using C18 columns and acetonitrile/water gradients .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays :
- Antimicrobial Screening :
- Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cytotoxicity Assays :
- MTT or resazurin-based assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the sulfanyl and methoxy substituents in its biological activity?
Methodological Answer:
- Synthetic Modifications :
- Biological Testing :
- Computational Modeling :
- Perform docking studies (AutoDock Vina) to visualize interactions between substituents and enzyme active sites .
Q. What strategies resolve contradictions in biological activity data across different experimental models?
Methodological Answer:
- Standardized Protocols :
- Use consistent cell lines (e.g., ATCC-certified HeLa) and enzyme sources (e.g., recombinant human kinases) to minimize variability .
- Meta-Analysis :
- Dose-Response Validation :
- Replicate assays with adjusted concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
Q. What computational methods predict binding affinities and interaction mechanisms with target enzymes?
Methodological Answer:
- Molecular Docking :
- Use Schrödinger Suite or GROMACS to simulate ligand-enzyme interactions (e.g., sulfanyl group forming H-bonds with Asp89 in kinase targets) .
- Quantum Mechanical Calculations :
- MD Simulations :
- Run 100-ns trajectories to assess binding stability (e.g., RMSD < 2.0 Å indicates stable complexes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
